molecular formula C16H15N3O2 B12762257 9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro- CAS No. 144109-22-8

9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro-

Cat. No.: B12762257
CAS No.: 144109-22-8
M. Wt: 281.31 g/mol
InChI Key: LXQFMYJYZUWLIF-UHFFFAOYSA-N
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Description

9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro- is a complex tricyclic compound belonging to the class of pyrrolo[1,4]benzodiazepines. These compounds are known for their diverse biological activities, including anticancer and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,4]benzodiazepines typically involves the construction of the diazepine ring through functionalization of pyrrole derivatives. One common method is the Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another approach involves the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction .

Industrial Production Methods

Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as building blocks for the synthesis of more complex molecules. Their unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biology, these compounds are studied for their interaction with DNA and proteins. They have been shown to bind to DNA, inhibiting the replication of cancer cells .

Medicine

Medically, these compounds are explored for their potential as anticancer and antiviral agents. Their ability to interact with molecular targets makes them promising candidates for drug development .

Industry

Industrially, these compounds are used in the development of new materials and as intermediates in the synthesis of other biologically active compounds .

Mechanism of Action

The mechanism of action of 9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro- involves binding to DNA and inhibiting its replication. This interaction disrupts the normal function of cancer cells, leading to cell death. The compound also interacts with various proteins, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro- lies in its specific tricyclic structure, which allows for a wide range of biological activities. Its ability to interact with DNA and proteins makes it a versatile compound for various scientific applications .

Properties

CAS No.

144109-22-8

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

6,14,17-triazatetracyclo[12.5.0.02,6.07,12]nonadeca-2,4,7,9,11-pentaene-15,18-dione

InChI

InChI=1S/C16H15N3O2/c20-15-8-14-13-6-3-7-18(13)12-5-2-1-4-11(12)10-19(14)16(21)9-17-15/h1-7,14H,8-10H2,(H,17,20)

InChI Key

LXQFMYJYZUWLIF-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CN3C4=CC=CC=C4CN2C(=O)CNC1=O

Origin of Product

United States

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